2-cyclopentyl-2-phenylacetaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

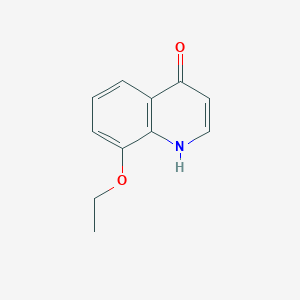

2-cyclopentyl-2-phenylacetaldehyde is an organic compound that belongs to the class of aliphatic aldehydes . It is a colorless to yellow liquid with a sweet floral odor. The molecular formula of this compound is C13H16O .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the hydrolysis of 2-cyclopentyl benzoylacetate in basic solvents . Another approach involves the use of the Rosa hybrid phenylacetaldehyde synthase (PAAS), a pyridoxal 5′-phosphate (PLP)-dependent enzyme capable of transforming L-phenylalanine (L-phe) into phenylacetaldehyde by decarboxylation and oxidation .Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentyl group and a phenyl group attached to the same carbon atom, which is also double-bonded to an oxygen atom to form a carbonyl group .Physical and Chemical Properties Analysis

The molecular weight of this compound is 188.26 . Other physical and chemical properties specific to this compound are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Enzyme Engineering for Substrate Conversion

Phenylacetaldehyde reductase (PAR) has been engineered for efficient substrate conversion in concentrated 2-Propanol, showcasing its potential in industrial applications for the conversion of various aryl ketones and 2-alkanones to corresponding chiral alcohols. This research presents a method for enhancing the conversion efficiency in high concentrations of substrate and solvent, indicating the enzyme's adaptability and potential utility in biochemical processes (Makino et al., 2005).

Biotechnological Production of Fragrances

2-Phenylethanol (2-PE), derived from phenylacetaldehyde, has been produced in Saccharomyces cerevisiae through metabolic engineering. 2-PE, known for its rose-like odor, is crucial in perfumery and cosmetics. The study demonstrates a biotechnological approach to producing 2-PE via the Ehrlich pathway, highlighting the compound's significance in fragrance synthesis and the potential of genetically modified yeast strains in industrial fragrance production (Kim et al., 2014).

Asymmetric Synthesis Applications

Research on cyclopentylmetal reagents has shown that the reaction profile with aliphatic ketones can be adjusted to favor reduction or addition by altering the metal atom. This method has applications in the asymmetric synthesis of medicinally important compounds, demonstrating the chemical flexibility and utility of cyclopentyl derivatives in creating complex, chiral molecules (Roy et al., 2009).

Aroma and Flavor Enhancement in Foods

Tomato phenylacetaldehyde reductases have been identified to catalyze the conversion of 2-phenylacetaldehyde to 2-phenylethanol, a key step in the synthesis of aroma volatiles contributing to the flavor and aroma of foods like ripe tomatoes and flowers. This discovery not only provides insight into plant biochemistry but also opens up avenues for biotechnologically enhancing the aroma profiles of fruits and flowers (Tieman et al., 2007).

Orientations Futures

The future directions for the study and use of 2-cyclopentyl-2-phenylacetaldehyde could involve its potential applications in the food and perfumery industries, given its sweet floral odor. Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .

Mécanisme D'action

Target of Action

It’s structurally similar to phenylacetaldehyde, which is known to interact with primary amine oxidase in escherichia coli .

Mode of Action

Phenylacetaldehyde is known to interact with its targets, causing changes at the molecular level .

Biochemical Pathways

For instance, 2-phenylethanol is known to be involved in the biosynthesis of floral scent in rose flowers .

Pharmacokinetics

Phenylacetaldehyde, a structurally similar compound, is known to be extensively metabolized by cytochrome p450 3a4 .

Result of Action

Related compounds like 2-phenylethanol have been shown to have antimicrobial activity against selected phytopathogenic fungi .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-cyclopentyl-2-phenylacetaldehyde are not well-studied. It is known that aldehydes, including phenylacetaldehydes, can interact with various enzymes and proteins. For instance, phenylacetaldehyde dehydrogenases, which are enzymes originating from styrene-degrading soil bacteria, have been shown to interact with phenylacetaldehydes . These enzymes exhibit Michaelis-Menten kinetics towards phenylacetaldehydes, indicating a specific enzymatic interaction .

Cellular Effects

It is known that aldehydes can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .

Metabolic Pathways

It is known that phenylacetaldehydes can be involved in various metabolic pathways .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-cyclopentyl-2-phenylacetaldehyde involves the conversion of cyclopentanone to 2-cyclopentylacetaldehyde, followed by the Friedel-Crafts acylation of benzene with the resulting aldehyde to yield the final product.", "Starting Materials": [ "Cyclopentanone", "Benzene", "Sodium borohydride", "Acetic acid", "Aluminum chloride", "Methanol", "Water" ], "Reaction": [ "Step 1: Reduction of cyclopentanone to 2-cyclopentylacetaldehyde using sodium borohydride in methanol", "Step 2: Friedel-Crafts acylation of benzene with 2-cyclopentylacetaldehyde using aluminum chloride as a catalyst and acetic acid as a solvent", "Step 3: Workup of the reaction mixture with water to yield 2-cyclopentyl-2-phenylacetaldehyde as a product" ] } | |

Numéro CAS |

151673-92-6 |

Formule moléculaire |

C13H16O |

Poids moléculaire |

188.26 g/mol |

Nom IUPAC |

2-cyclopentyl-2-phenylacetaldehyde |

InChI |

InChI=1S/C13H16O/c14-10-13(12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,10,12-13H,4-5,8-9H2 |

Clé InChI |

MVTLVNSMHICGCS-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(C1)C(C=O)C2=CC=CC=C2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.